1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene (DCPEA) is the polymerization process in the presence of oxygen or heat . This compound acts as a photoinitiator, which is a type of compound that initiates a photopolymerization process .
Mode of Action
DCPEA is activated by ultraviolet light . Upon activation, it initiates the polymerization reactions, which involve the process of converting a monomer or a mixture of monomers into a polymer
Biochemical Pathways
It is known that dcpea plays a crucial role in the polymerization reactions . These reactions are essential for the formation of complex structures from simpler ones, which is a fundamental process in materials science.
Pharmacokinetics
Given its use in polymerization reactions, it is likely that these properties would be influenced by factors such as the presence of oxygen or heat .
Result of Action
The primary result of DCPEA’s action is the initiation of polymerization reactions . This leads to the formation of polymers from monomers, which can be used in various applications in materials science.
Action Environment
The action of DCPEA is influenced by environmental factors such as the presence of oxygen or heat . Ultraviolet light is also required to activate DCPEA
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene can be synthesized through a multi-step process involving the coupling of anthracene derivatives with phenylethynyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted anthracene compounds .
Scientific Research Applications
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, especially in the presence of ultraviolet light.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative used in photophysical applications.
1,8-Dibromo-9,10-bis(phenylethynyl)anthracene: Similar in structure but with bromine atoms instead of chlorine.
Uniqueness
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene is unique due to its specific halogen substitution, which imparts distinct photophysical properties and reactivity compared to its brominated or unsubstituted counterparts.
Properties
IUPAC Name |
1,8-dichloro-9,10-bis(2-phenylethynyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16Cl2/c31-27-15-7-13-24-23(19-17-21-9-3-1-4-10-21)25-14-8-16-28(32)30(25)26(29(24)27)20-18-22-11-5-2-6-12-22/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONGNHJIWAYNLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C2C=CC=C4Cl)C#CC5=CC=CC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348320 | |
Record name | 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51749-83-8 | |
Record name | 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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